5-Amino-DL-tryptophan

概要

説明

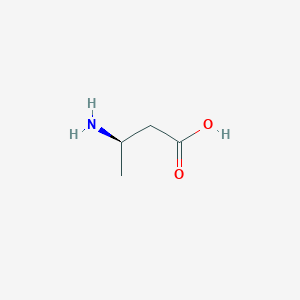

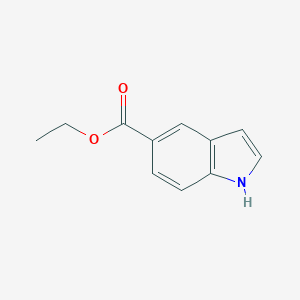

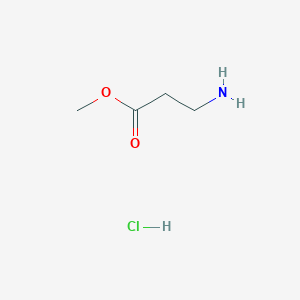

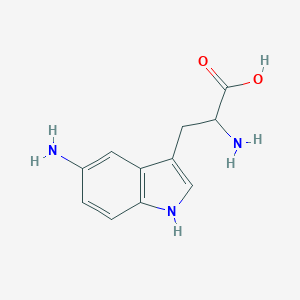

5-Amino-DL-tryptophan is a variant of the amino acid tryptophan with an additional amino group . It has a molecular weight of 219.24 and its IUPAC name is 5-aminotryptophan . It is often used in research and not for use in humans .

Synthesis Analysis

The synthesis of DL-tryptophan has been studied using a modified broad specificity amino acid racemase from Pseudomonas putida IFO 12996 . This enzyme has broad substrate specificity and has been considered as a possible catalyst for converting inexpensive L-amino acids to DL-amino acid racemates .

Molecular Structure Analysis

The molecular formula of 5-Amino-DL-tryptophan is C11H13N3O2 . It is the largest coded amino acid in the natural series due to its unique indole moiety composed of a benzene ring fused to a pyrrole ring .

Chemical Reactions Analysis

Tryptophan, the precursor of 5-Amino-DL-tryptophan, is involved in various metabolic pathways that produce a series of metabolites called tryptophan Catabolics (TRYCATs) . These metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage .

Physical And Chemical Properties Analysis

5-Amino-DL-tryptophan is often encountered in membrane proteins, especially at the level of the water/bilayer interface . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers . It has a hydrophobic character but can also engage in many types of interactions, such as π–cation or hydrogen bonds .

科学的研究の応用

Summary of the Application

A method has been developed for the selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This method, known as tryptophan chemical ligation by cyclization (Trp-CLiC), allows for the systematic, proteome-wide identification of tryptophan residues .

Methods of Application

The method involves the use of reagents containing oxaziridine for selective labelling with the amino acid methionine by redox-activated chemical tagging (ReACT) . The reagents modify tryptophan’s indole side chain in a manner resembling the formation of cyclized alkaloid natural products .

Results or Outcomes

Trp-CLiC offers a general platform for modifying tryptophan with high speed and selectivity over other amino acids, even across whole proteomes .

2. Industrial Biomanufacturing of Tryptophan Derivatives

Summary of the Application

Tryptophan derivatives are various aromatic compounds produced in the tryptophan metabolic pathway . These derivatives have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industries .

Methods of Application

The biosynthesis method combines metabolic engineering with synthetic biology and system biology . It uses the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway .

Results or Outcomes

Various tryptophan derivatives are produced using this method . These derivatives play an important role in treating diseases and improving life .

3. Tryptophan Cation–π Interactions

Summary of the Application

Tryptophan residues can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .

Methods of Application

The method involves the use of reagents containing oxaziridine for selective labelling with the amino acid methionine by redox-activated chemical tagging (ReACT) . The reagents modify tryptophan’s indole side chain in a manner resembling the formation of cyclized alkaloid natural products .

Results or Outcomes

This method enables systematic, proteome-wide identification of tryptophan residues . It offers a general platform for modifying tryptophan with high speed and selectivity over other amino acids, even across whole proteomes .

4. Biosynthesis of Tryptophan Derivatives

Summary of the Application

Tryptophan derivatives such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein are produced in the tryptophan metabolic pathway . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industries .

Methods of Application

The biosynthesis method combines metabolic engineering with synthetic biology and system biology . It uses the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway .

Results or Outcomes

Various tryptophan derivatives are produced using this method . These derivatives play an important role in treating diseases and improving life .

5. Tryptophan Cation–π Interactions

Summary of the Application

Tryptophan residues can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .

Methods of Application

The method involves the use of reagents containing oxaziridine for selective labelling with the amino acid methionine by redox-activated chemical tagging (ReACT) . The reagents modify tryptophan’s indole side chain in a manner resembling the formation of cyclized alkaloid natural products .

Results or Outcomes

This method enables systematic, proteome-wide identification of tryptophan residues . It offers a general platform for modifying tryptophan with high speed and selectivity over other amino acids, even across whole proteomes .

6. Biosynthesis of Tryptophan Derivatives

Summary of the Application

Tryptophan derivatives such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein are produced in the tryptophan metabolic pathway . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industries .

Methods of Application

The biosynthesis method combines metabolic engineering with synthetic biology and system biology . It uses the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway .

Results or Outcomes

Various tryptophan derivatives are produced using this method . These derivatives play an important role in treating diseases and improving life .

Safety And Hazards

将来の方向性

The future research prospects of 5-Amino-DL-tryptophan could be in the area of metabolic engineering for the efficient production of L-tryptophan, an important raw material for the pharmaceutical, food, and feed industry . Additionally, the unique properties of tryptophan and its role in membrane proteins could be further explored .

特性

IUPAC Name |

2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJSNEKCXVFDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398572 | |

| Record name | 5-AMINO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-DL-tryptophan | |

CAS RN |

6383-69-3 | |

| Record name | 6383-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-AMINO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。